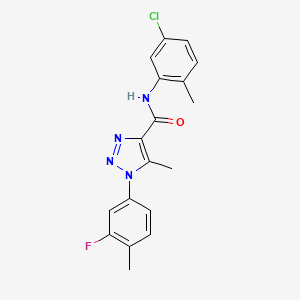
N-(5-chloro-2-methylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzamides and triazoles. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . Triazoles are a class of five-membered rings containing three nitrogen atoms and two carbon atoms. They are known for their stability and resistance to oxidation and reduction.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The benzamide portion of the molecule could be formed through a reaction of an amine with a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and triazole moieties. The benzamide portion of the molecule would likely contribute to the compound’s overall polarity and could participate in hydrogen bonding interactions. The triazole ring, being aromatic, would contribute to the compound’s stability .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo reactions typical of amides, such as hydrolysis. The triazole ring is generally stable and resistant to reactions, but it could potentially be functionalized under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación
Triazole Derivatives as Antitumor Agents
Triazole compounds have been explored for their antitumor activities. A study demonstrated that a 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide compound exhibited the ability to inhibit the proliferation of certain cancer cell lines, suggesting potential as an antitumor agent (Hao et al., 2017).
Synthetic Cannabinoids and Research Chemicals
Another study highlighted the synthesis and characterization of a "research chemical" named N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide. This compound was identified from an internet vendor and is an example of the complexity and challenges in the classification and study of new psychoactive substances (McLaughlin et al., 2016).
Antimicrobial and Antitumor Activities of Enaminones
Research on N-arylpyrazole-containing enaminones revealed their ability to undergo various chemical reactions to produce compounds with significant cytotoxic effects against human breast and liver carcinoma cell lines. These compounds also exhibited antimicrobial activity, indicating their potential in developing new therapeutic agents (Riyadh, 2011).
Inhibition of NF-kappaB and AP-1 Gene Expression
A study on the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide derivatives revealed their potential in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors, suggesting applications in targeting pathways involved in inflammation and cancer (Palanki et al., 2000).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O/c1-10-5-7-14(9-15(10)20)24-12(3)17(22-23-24)18(25)21-16-8-13(19)6-4-11(16)2/h4-9H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACERNTSMQINMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2668420.png)

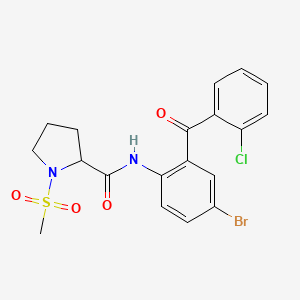
![5-[(3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2668424.png)
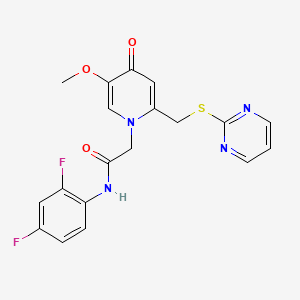
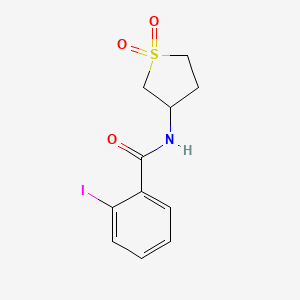
![2-[(trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B2668428.png)

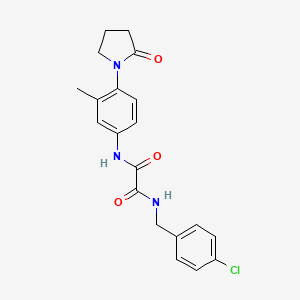
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2668436.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2668439.png)
![[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2668440.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-4-carboxamide](/img/structure/B2668441.png)
